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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

Get Quote

Executive Summary
This guide provides a technical analysis of the physicochemical properties of 4-chloro-N-
cyclopentylaniline, focusing on its acid dissociation constant (pKa) and partition coefficient

(logP).[1] These two parameters are the gatekeepers of drug-like behavior, dictating solubility,

membrane permeability, and protein binding.[1]

Key Findings (Predicted/Derived):

pKa (Conjugate Acid):4.5 ± 0.3 (Weak Base).[1]

logP (Octanol/Water):3.9 ± 0.2 (Highly Lipophilic).[1]

ADME Implication: The compound is predicted to be highly permeable (Class II/IV BCS) but

may exhibit solubility limitations in aqueous media at neutral pH.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6][7][8][9]
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Understanding the structure is prerequisite to interpreting the physicochemical data.[1] The

molecule consists of a lipophilic cyclopentyl ring fused to the nitrogen of a 4-chloroaniline core.

[1]

IUPAC Name: 4-chloro-N-cyclopentylaniline[1]

Molecular Formula: C₁₁H₁₄ClN[1]

Molecular Weight: 195.69 g/mol [1]

Core Scaffold: Aniline (Phenylamine)[1][2]

Substituents:

Chlorine (C4 Position): Electron-withdrawing group (EWG) via induction (-I), weakly

donating via resonance (+R).[1] Net effect is deactivation of the ring and reduction of

nitrogen basicity.[1]

Cyclopentyl (N-Position): Bulky, aliphatic, electron-donating group (EDG) via induction (+I).

[1] Increases lipophilicity significantly.[1]
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Figure 1: Structural Component Analysis showing the additive effects of substituents on the

core aniline scaffold.

Physicochemical Core: pKa (Ionization)[1]
The pKa value refers to the ionization of the conjugate acid (ammonium species).[1] For

anilines, this value dictates the fraction of the drug that is ionized in the stomach (pH 1-2)

versus the blood (pH 7.4).[1]

Derived Value & Rationale
Base Value: Aniline pKa = 4.6.[1]

Electronic Effect (4-Cl): The chlorine atom at the para position exerts a strong inductive

withdrawing effect, destabilizing the positively charged ammonium cation.[1] This typically

lowers the pKa by approximately 0.6 units (4-chloroaniline pKa ≈ 4.0).[1]

Steric/Inductive Effect (N-Cyclopentyl): Alkyl groups are electron-donating, which stabilizes

the cation, raising the pKa.[1] However, the steric bulk of the cyclopentyl ring hinders

solvation of the ammonium ion, attenuating this increase.[1] N-alkylation typically adds 0.2–

0.6 units.[1]

Net Prediction: 4.0 (4-Cl-aniline) + 0.5 (N-alkyl shift) ≈ 4.5.[1]

Experimental Protocol: Potentiometric Titration
For precise determination, potentiometric titration is the industry "Gold Standard" (GLpKa).[1]

Methodology:

Preparation: Dissolve 1-2 mg of compound in a co-solvent system (e.g., Methanol/Water or

Dioxane/Water) because the logP is high (low aqueous solubility).[1]

Titrant: Titrate with 0.1 M HCl (to protonate) and then back-titrate with 0.1 M KOH.

Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at

0% organic solvent.[1]
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Figure 2: Potentiometric Titration Workflow for Lipophilic Bases.[1]

Physicochemical Core: logP (Lipophilicity)[1]
The logP represents the partition coefficient between 1-octanol and water for the neutral

species.[1] It is the primary predictor of membrane permeability and non-specific binding.[1]

Derived Value & Rationale
Base Value: Aniline logP = 0.90.[1]

Fragment 1 (4-Cl): The chloro group is highly lipophilic.[1] Hansch constant π ≈ +0.71.[1]

Fragment 2 (N-Cyclopentyl): The cyclopentyl ring (C₅H₉) is a significant hydrophobic moiety.

[1] Based on N-cyclopentylaniline data (XLogP3 ≈ 3.2), the cyclopentyl group adds

approximately +2.3 log units relative to the unsubstituted amine.[1]
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Net Prediction: 0.9 (Base) + 0.71 (Cl) + 2.3 (Cyclopentyl) ≈ 3.91.[1]

Experimental Protocol: HPLC Method (OECD 117)
Due to the high predicted logP (>3.0), the traditional Shake-Flask method (OECD 107) may

suffer from emulsion formation or detection limits.[1] The HPLC retention time method is

preferred for high-throughput screening.[1]

Methodology:

Column: C18 Reverse-Phase column (stationary phase acts as octanol equivalent).[1]

Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.5 to ensure neutral species).

Calibration: Run a set of reference standards with known logP values (e.g., Toluene,

Naphthalene, Phenanthrene).[1]

Calculation: Correlate the capacity factor (

) of the analyte to the calibration curve:

[1]

ADME & Biological Implications
The integration of pKa (4.[1][3]5) and logP (3.[1][4]9) allows us to predict the Biopharmaceutics

Classification System (BCS) profile.[1]
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Parameter Value
Physiological State
(pH 7.4)

Implication

Ionization pKa ~ 4.5 >99.9% Neutral

High passive diffusion

potential.[1] The

compound will not be

ionized in blood or

tissues.[1]

Lipophilicity logP ~ 3.9 High

Excellent membrane

permeability (Blood-

Brain Barrier

penetration likely).[1]

High risk of metabolic

clearance (CYP450)

and plasma protein

binding (>95%).[1]

Solubility Low Poor

Likely the rate-limiting

step in absorption.[1]

Formulation strategies

(e.g., lipid-based

delivery) may be

required.[1]

Summary Table: Predicted vs. Reference Data
Compound Structure pKa (Base) logP Source

Aniline Ph-NH₂ 4.6 0.9 Experimental [1]

4-Chloroaniline 4-Cl-Ph-NH₂ 4.0 1.8 Experimental [2]

N-

Cyclopentylanilin

e

Ph-NH-Cp ~5.0 (Est) 3.2 Computed [3]

4-Cl-N-

cyclopentylanilin

e

Target 4.5 (Est) 3.9 (Est) Predicted
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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